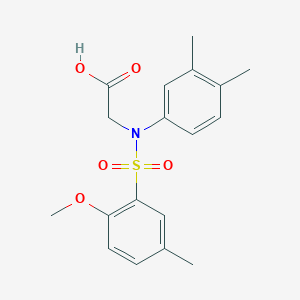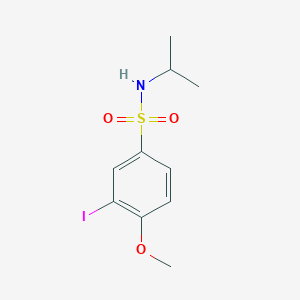![molecular formula C17H24ClN3O4S B305209 [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone](/img/structure/B305209.png)
[4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone, also known as CM-272, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.
Mecanismo De Acción
[4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone targets a protein called heat shock protein 90 (HSP90), which is involved in the stabilization and activation of various oncogenic proteins. By inhibiting HSP90, [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone disrupts the signaling pathways that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its anticancer effects, [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone has been shown to have other biochemical and physiological effects. For example, [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone has been shown to inhibit the production of inflammatory cytokines, which are involved in various diseases, including cancer, autoimmune disorders, and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone in lab experiments is that it has shown potent anticancer activity in preclinical studies. However, one limitation is that the exact mechanism of action of [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone is not fully understood, which may make it more difficult to optimize its use in cancer treatment.
Direcciones Futuras
There are several potential future directions for the research and development of [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone. One direction is to further investigate the mechanism of action of [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone, which could lead to the development of more potent and specific HSP90 inhibitors. Another direction is to explore the potential of [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone in combination with other anticancer agents, which could enhance its efficacy and reduce the likelihood of drug resistance. Additionally, the potential of [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease, could also be explored.
Métodos De Síntesis
The synthesis of [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone involves several steps, including the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with morpholine, followed by reduction with sodium borohydride to give 4-chloro-3-(morpholine-4-sulfonyl)aniline. This intermediate is then reacted with 4-ethylpiperazine and 4-dimethylaminopyridine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to give the final product, [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone.
Aplicaciones Científicas De Investigación
[4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone has been extensively studied for its potential as an anticancer agent. In preclinical studies, [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer.
Propiedades
Nombre del producto |
[4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone |
|---|---|
Fórmula molecular |
C17H24ClN3O4S |
Peso molecular |
401.9 g/mol |
Nombre IUPAC |
(4-chloro-3-morpholin-4-ylsulfonylphenyl)-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H24ClN3O4S/c1-2-19-5-7-20(8-6-19)17(22)14-3-4-15(18)16(13-14)26(23,24)21-9-11-25-12-10-21/h3-4,13H,2,5-12H2,1H3 |
Clave InChI |
SLWBNSUFNGKHOU-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |
SMILES canónico |
CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]-N-(3-ethoxypropyl)acetamide](/img/structure/B305126.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B305128.png)
amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B305131.png)
amino]-N-(2-methoxyethyl)acetamide](/img/structure/B305134.png)

![N-allyl-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B305138.png)

![4-chloro-N-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B305141.png)

![N-allyl-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B305143.png)
![2-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305144.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B305145.png)
![N-benzyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B305146.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B305147.png)